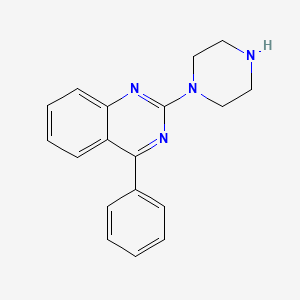![molecular formula C11H16N2 B2377888 N-[2-(pyridin-2-yl)éthyl]cyclobutanamine CAS No. 1247425-69-9](/img/structure/B2377888.png)
N-[2-(pyridin-2-yl)éthyl]cyclobutanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(pyridin-2-yl)ethyl]cyclobutanamine is an organic compound with the molecular formula C11H16N2 It is characterized by a cyclobutane ring attached to an ethyl chain, which is further connected to a pyridine ring
Applications De Recherche Scientifique
N-[2-(pyridin-2-yl)ethyl]cyclobutanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. Its structural features make it a candidate for drug design and discovery.
Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyridin-2-yl)ethyl]cyclobutanamine typically involves the reaction of cyclobutanamine with 2-bromoethylpyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of cyclobutanamine attacks the bromoethylpyridine, resulting in the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and a base like potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for N-[2-(pyridin-2-yl)ethyl]cyclobutanamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(pyridin-2-yl)ethyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of N-[2-(pyridin-2-yl)ethyl]cyclobutanamine.
Reduction: N-[2-(piperidin-2-yl)ethyl]cyclobutanamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Mécanisme D'action
The mechanism of action of N-[2-(pyridin-2-yl)ethyl]cyclobutanamine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the cyclobutane ring provides rigidity to the molecule, influencing its binding affinity and specificity. The ethyl chain acts as a linker, positioning the functional groups in an optimal orientation for interaction with the target. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(pyridin-2-yl)ethyl]cyclopentanamine: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
N-[2-(pyridin-2-yl)ethyl]cyclohexanamine: Contains a cyclohexane ring, offering different steric and electronic properties.
N-[2-(pyridin-2-yl)ethyl]benzylamine: Features a benzyl group instead of a cycloalkane ring.
Uniqueness
N-[2-(pyridin-2-yl)ethyl]cyclobutanamine is unique due to its cyclobutane ring, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for studying the effects of ring strain and rigidity on chemical reactivity and biological activity.
Propriétés
IUPAC Name |
N-(2-pyridin-2-ylethyl)cyclobutanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-8-12-11(4-1)7-9-13-10-5-3-6-10/h1-2,4,8,10,13H,3,5-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYOHXKITKMJAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-Ethenylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2377805.png)
![1-(3,4-Dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2377807.png)

![2,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2377809.png)




![1-(2-Methylpropyl)-2-[(4-methylsulfonylphenoxy)methyl]aziridine](/img/structure/B2377821.png)
![(1R,2S)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid](/img/structure/B2377822.png)

![2-Bromo-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2377825.png)

![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2377828.png)
